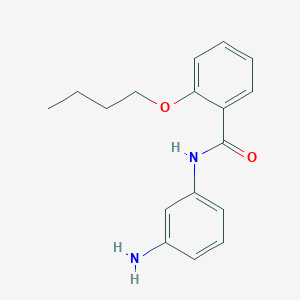

N-(3-Aminophenyl)-2-butoxybenzamide

Description

Properties

IUPAC Name |

N-(3-aminophenyl)-2-butoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-2-3-11-21-16-10-5-4-9-15(16)17(20)19-14-8-6-7-13(18)12-14/h4-10,12H,2-3,11,18H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSRNCCLGEYKJOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminophenyl)-2-butoxybenzamide typically involves the reaction of 3-aminobenzoic acid with 2-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reaction conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry Applications

N-(3-Aminophenyl)-2-butoxybenzamide has emerged as a promising candidate in drug discovery, particularly as an inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a critical component of the immune system, and its dysregulation is associated with various inflammatory diseases.

Inhibition of NLRP3 Inflammasome

Recent studies have shown that compounds structurally related to this compound exhibit selective inhibition of the NLRP3 inflammasome, which may have implications for treating conditions like multiple sclerosis and other autoimmune diseases. For instance, JC-171, a derivative of this compound, has demonstrated significant efficacy in suppressing IL-1β production and mitigating disease progression in experimental models of autoimmune encephalomyelitis (EAE) .

Table 1: Summary of Biological Activities

| Compound | Target | Activity | Reference |

|---|---|---|---|

| This compound | NLRP3 Inflammasome | Inhibitor of IL-1β production | |

| JC-171 | NLRP3 Inflammasome | Selective inhibition |

Potential Therapeutic Uses

The modulation of the NLRP3 inflammasome by this compound may lead to novel therapeutic strategies for treating chronic inflammatory diseases. The selective targeting of this pathway can potentially reduce side effects associated with broader anti-inflammatory treatments.

Material Science Applications

Beyond its biological implications, this compound is also utilized in the development of advanced materials.

Synthesis of Polymers and Coatings

The unique chemical properties of this compound make it suitable for use as an intermediate in synthesizing polymers and coatings. Its ability to form stable bonds with various substrates enhances the durability and functionality of the resultant materials .

Table 2: Applications in Material Science

| Application Type | Description | Impact |

|---|---|---|

| Polymer Development | Used as an intermediate | Enhances mechanical properties |

| Coatings | Improves adhesion and durability | Increases lifespan of coated surfaces |

Case Study: Efficacy in Autoimmune Models

A study evaluating the effects of JC-171 (a derivative) on EAE models showed that treatment with this compound resulted in a significant reduction in clinical symptoms and inflammatory markers compared to controls. The study highlighted the potential for this compound derivatives to serve as effective therapeutic agents against autoimmune disorders .

Case Study: Material Performance Enhancement

Research into the application of this compound in polymer formulations demonstrated improved thermal stability and mechanical strength, suggesting its utility in developing high-performance materials for industrial applications .

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-butoxybenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the butoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Substituent Effects: Alkoxy Chain Length and Branching

The alkoxy group’s position and chain length significantly impact physicochemical properties. Key comparisons include:

Electronic and Steric Effects of Substituents

- Fluorine Substitution: N-(5-Amino-2-fluorophenyl)-2-butoxybenzamide introduces a fluorine atom at the 2-position of the anilino ring. Its molecular weight (302.34 g/mol) is higher than the non-fluorinated target compound .

- Amino Group Position: In benzothiazole sulfonamides, meta-substituted amino groups (e.g., 3-aminophenyl) exhibit distinct structure-activity relationships compared to para-substituted analogs, suggesting that the 3-aminophenyl group in the target compound may influence binding orientation or intermolecular interactions .

Functional Group Modifications

- N,O-Bidentate Directing Groups : Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide feature hydroxyl and tertiary alkyl groups, enabling coordination to metal catalysts. The target compound lacks such directing groups but may still participate in hydrogen bonding via -NH₂ and carbonyl oxygen.

- Methoxy and Acetamide Derivatives: N-(3-Amino-4-methoxyphenyl)acetamide incorporates a methoxy group, which enhances electron density on the aromatic ring. This contrasts with the butoxy group’s electron-donating but sterically larger nature.

Biological Activity

N-(3-Aminophenyl)-2-butoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3-aminophenol with 2-butoxybenzoyl chloride. The reaction conditions may vary, but common solvents include dichloromethane or dimethylformamide, and the reaction is often catalyzed by a base such as triethylamine. The resulting product is purified through recrystallization or chromatography.

Antiproliferative Activity

This compound has demonstrated significant antiproliferative activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival.

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency, particularly against breast cancer cells (MCF-7).

Antioxidant Activity

In addition to its antiproliferative effects, this compound exhibits antioxidant properties. This activity is crucial as it helps to mitigate oxidative stress, which is often implicated in cancer progression.

Research has shown that compounds with similar structural motifs can scavenge free radicals effectively, thus providing a protective effect against cellular damage . The antioxidant capacity was evaluated using various spectroscopic methods, demonstrating that this compound could significantly reduce oxidative damage in vitro.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound can provide insights into optimizing its biological activity. Modifications at the aromatic rings and the amine group can enhance its potency and selectivity.

Key Findings

- Substituent Impact : The presence of electron-donating groups on the aromatic ring enhances antiproliferative activity.

- Chain Length : Variations in the butoxy chain length can influence solubility and bioavailability.

- Amine Positioning : The position of the amino group plays a critical role in receptor binding affinity and subsequent biological effects.

Case Studies

Several studies have investigated the biological activity of similar compounds:

- A study on benzimidazole derivatives found that modifications at the nitrogen atom significantly influenced both antioxidant and antiproliferative activities . Compounds with hydroxyl or methoxy substitutions showed improved efficacy against cancer cell lines.

- Another investigation into oxadiazole derivatives highlighted how structural variations could lead to enhanced antiplasmodial activity against Plasmodium falciparum, demonstrating the importance of substituent patterns on biological outcomes .

Q & A

Q. What are the optimized synthetic routes for N-(3-Aminophenyl)-2-butoxybenzamide, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : A two-step approach is recommended:

Amide Coupling : React 3-nitroaniline with 2-butoxybenzoyl chloride using a coupling agent like DCC (dicyclohexylcarbarbodiimide) in dichloromethane at 0–4°C. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Nitro Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂, 10% Pd/C, EtOAc, rt) or Zn/Cu in NH₄Cl/ether. Optimize pH (~6–7) to avoid over-reduction .

Yield improvement strategies: Use excess 2-butoxybenzoyl chloride (1.2 eq), and purify intermediates via column chromatography (silica gel, gradient elution).

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d6) should show aromatic protons (δ 6.8–7.5 ppm), butoxy CH₂ (δ 3.5–4.0 ppm), and NH₂ (δ 5.2–5.5 ppm, broad). Compare with structurally similar compounds (e.g., N-(3-Aminophenyl)nicotinamide ).

- HPLC : Use a C18 column (acetonitrile/water 60:40, 1 mL/min) to assess purity (>98%). Retention time ~8.2 min .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 313.2 (calculated: 313.16).

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer :

- In Vitro Assays : Test anti-inflammatory activity via COX-2 inhibition (ELISA, IC50 determination) . For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .

- Control : Include celecoxib (COX-2 inhibitor) and cisplatin (anticancer reference).

- Data Validation : Triplicate experiments with statistical analysis (ANOVA, p < 0.05).

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound, and what computational tools guide these changes?

- Methodological Answer :

- SAR Studies : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the benzamide para-position to improve binding affinity. Synthesize derivatives via Suzuki coupling .

- Docking Simulations : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). Prioritize derivatives with ΔG < -8 kcal/mol .

- Validation : Compare predicted vs. experimental IC50 values to refine models.

Q. What experimental strategies resolve contradictions in reported biological activity data for benzamide derivatives?

- Methodological Answer :

- Purity Verification : Re-analyze disputed compounds via HPLC-MS to rule out impurities (>99% purity required) .

- Assay Standardization : Use identical cell lines (ATCC-verified) and culture conditions (e.g., RPMI-1640 + 10% FBS).

- Meta-Analysis : Pool data from independent studies (≥3) and apply funnel plots to detect publication bias .

Q. How does the crystal structure of this compound influence its stability and intermolecular interactions?

- Methodological Answer :

- Crystallography : Grow single crystals via slow evaporation (ethanol/water 1:1). Use X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) .

- H-Bond Analysis : Identify key interactions (e.g., NH⋯O=C) with Mercury Software. Compare packing efficiency with derivatives (e.g., N-(2-Acetylphenyl)carbamothioyl benzamide ).

- Stability Tests : Conduct thermal gravimetric analysis (TGA) to assess decomposition points (>200°C preferred).

Q. What methodologies quantify degradation products of this compound under varying storage conditions?

- Methodological Answer :

- Forced Degradation : Expose to heat (60°C), light (UV, 254 nm), and humidity (75% RH) for 14 days .

- LC-MS/MS Analysis : Use a QTOF mass spectrometer to identify degradation products (e.g., hydrolyzed benzamide or oxidized amines).

- Kinetic Modeling : Apply Arrhenius equation to predict shelf-life at 25°C .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.